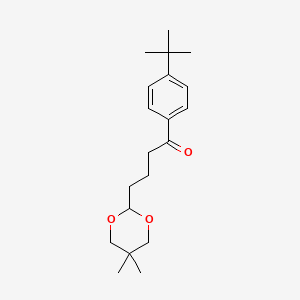

4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Vue d'ensemble

Description

4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group and a dioxane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps, including substitution reactions. One common method involves the reaction of tert-butylbenzene with appropriate reagents to introduce the dioxane ring and other substituents . The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques can be employed to achieve these goals.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C20H30O3

- Molecular Weight : 318.4 g/mol

- CAS Number : 898755-67-4

The compound features a butyrophenone core with a tert-butyl group and a dioxane moiety, contributing to its stability and reactivity. Its structural characteristics allow it to interact with biological systems effectively.

Pharmacological Applications

-

Neurotransmitter Receptor Modulation

Research indicates that butyrophenones, including this compound, can exhibit affinity for dopamine and serotonin receptors. These interactions are crucial for developing treatments for psychiatric disorders such as schizophrenia and depression. For instance, studies have shown that conformationally constrained butyrophenones can antagonize serotonin 5-HT2A and dopamine D2 receptors, which can be beneficial in pharmacotherapy . -

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that derivatives of butyrophenones can inhibit the growth of various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma). The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways . -

Use in Positron Emission Tomography (PET)

The compound has been utilized in PET imaging studies to assess neurotransmitter dynamics in vivo. Its ability to label specific receptors allows researchers to visualize and quantify receptor interactions in different brain regions, enhancing our understanding of neuropharmacology .

Material Science Applications

-

Photoinitiators in Polymer Chemistry

4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone serves as a photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon UV exposure facilitates polymerization processes, making it valuable in the production of durable materials used in coatings and inks. -

Synthesis of Advanced Materials

The compound can act as a building block for synthesizing more complex materials. Its functional groups allow for further chemical modifications, enabling the development of novel polymers with tailored properties for specific applications such as electronics or biomaterials.

Case Studies

Mécanisme D'action

The mechanism of action of 4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4’-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is unique due to its combination of a tert-butyl group and a dioxane ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.

Activité Biologique

4'-Tert-butyl-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS No. 898755-67-4) is a synthetic organic compound notable for its structural features, including a tert-butyl group and a dioxane ring. These characteristics contribute to its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

The molecular formula of this compound is C20H30O3, with a molecular weight of 318.46 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction processes, which can influence its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-tert-butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

| Molecular Formula | C20H30O3 |

| Molecular Weight | 318.46 g/mol |

| CAS Number | 898755-67-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can bind to enzymes and receptors, leading to alterations in their activity. The precise pathways and targets vary depending on the context of use but may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites.

Research Findings

Recent studies have explored the biological implications of this compound across different fields:

- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies indicate that it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Neuropharmacological Applications : The compound has been investigated for its potential neuropharmacological effects. In animal models, it has shown promise in modulating neurotransmitter levels and influencing behavior .

- Antioxidant Activity : Preliminary data suggest that the compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related damage .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : A study on the effects of this compound on rat models indicated significant changes in enzyme activity related to liver function. The results suggested a dose-dependent response in enzyme inhibition .

- Case Study 2 : In vitro studies demonstrated that the compound could effectively modulate dopamine receptor activity, indicating potential applications in treating disorders related to dopamine dysregulation .

Applications

Due to its unique properties and biological activities, this compound has several applications:

- Pharmaceutical Development : Its ability to interact with biological targets makes it a candidate for drug development aimed at treating metabolic disorders and neurological conditions.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-19(2,3)16-11-9-15(10-12-16)17(21)7-6-8-18-22-13-20(4,5)14-23-18/h9-12,18H,6-8,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFENCIAHRLZDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645996 | |

| Record name | 1-(4-tert-Butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-67-4 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-tert-Butylphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.